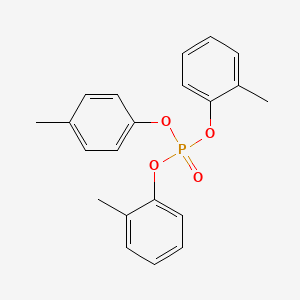
Bis(o-cresyl) p-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(o-cresyl) p-Cresyl Phosphate is an organophosphate compound widely used as a flame retardant in various industrial applications.
Preparation Methods
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate involves the reaction of cresol with phosphorus oxychloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in polymers and resins.
Biology: Studies have explored its effects on biological systems, particularly its potential neurotoxicity.
Medicine: Research has investigated its potential use in drug delivery systems.
Industry: It is widely used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids.
Mechanism of Action
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in neurotoxic effects. The pathways involved include the inhibition of cholinergic neurotransmission and the induction of oxidative stress .
Comparison with Similar Compounds
Bis(o-cresyl) p-Cresyl Phosphate is similar to other organophosphate compounds such as:
Tricresyl Phosphate: Used as a plasticizer and flame retardant.
Triphenyl Phosphate: Used as a flame retardant and plasticizer.
Trixylyl Phosphate: Used as a flame retardant and lubricant additive.
What sets this compound apart is its specific structure, which provides unique flame-retardant properties and potential neurotoxic effects.
Properties
Molecular Formula |
C21H21O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(2-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3 |
InChI Key |
JNTXWMBTWZTKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

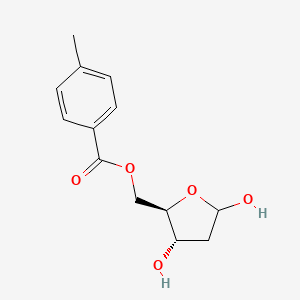
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
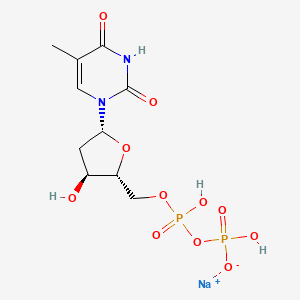
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
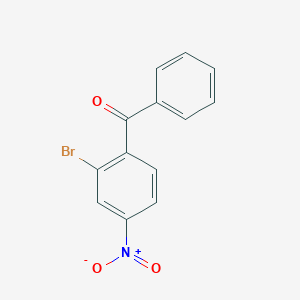
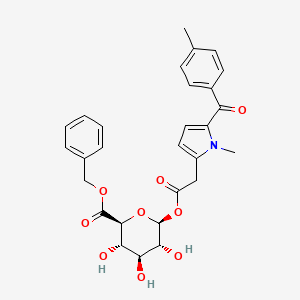
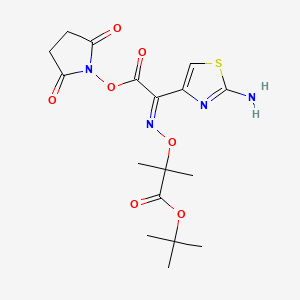
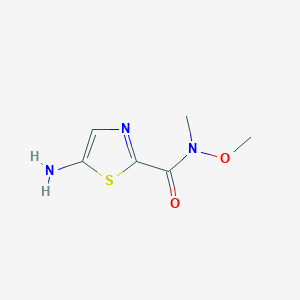
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)

